molecular formula C22H43N5O13 B13140222 3''-HABA Kanamycin A Sulfate

3''-HABA Kanamycin A Sulfate

Cat. No.: B13140222
M. Wt: 585.6 g/mol
InChI Key: VVJDZJSGQOGXFX-PVLUVTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aminoglycoside Antibiotic Research

Aminoglycosides represent a potent class of broad-spectrum antibiotics that have been a cornerstone in treating serious bacterial infections for nearly eight decades. asm.org Their history began with the discovery of streptomycin (B1217042) in 1943 by Selman Waksman and his colleagues, an achievement that earned Waksman the Nobel Prize and introduced the first effective treatment for tuberculosis. asm.orgbritannica.com This pioneering discovery was followed by the isolation of other natural aminoglycosides from soil actinomycetes, such as neomycin, kanamycin (B1662678), and gentamicin. asm.orgbritannica.com

These antibiotics are characterized by their chemical structure, which consists of amino groups attached to glycosides (sugar derivatives). britannica.com Their primary mechanism of action involves inhibiting bacterial protein synthesis by irreversibly binding to the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.compatsnap.com This binding disrupts the translation process, causing codon misreading and the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death. creative-diagnostics.com Despite their efficacy, the extensive use of early aminoglycosides led to the emergence of bacterial resistance, primarily through enzymatic modification of the antibiotic, which spurred further research into developing new, more resilient agents. nih.gov

Evolution of Kanamycin A and Amikacin (B45834) Analogues

Kanamycin, isolated from Streptomyces kanamyceticus in 1957, became a key milestone in the aminoglycoside timeline, offering a broader spectrum of activity against various Gram-negative bacteria. creative-diagnostics.compatsnap.com However, like its predecessors, its effectiveness was soon challenged by the spread of resistant bacterial strains that produced aminoglycoside-modifying enzymes. nih.gov This challenge drove the next phase of aminoglycoside development: the creation of semi-synthetic analogues designed to evade these resistance mechanisms.

The most successful of these efforts resulted in the synthesis of Amikacin in 1972. drughistory.org Amikacin is a semi-synthetic derivative of Kanamycin A, created through the strategic acylation of the N-1 amino group of the central 2-deoxystreptamine (B1221613) ring with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain. nih.govmdpi.com This specific modification sterically hinders the access of many aminoglycoside-modifying enzymes, allowing Amikacin to retain activity against pathogens resistant to Kanamycin, Gentamicin, and Tobramycin. mdpi.comwikipedia.org The success of Amikacin validated this synthetic approach and led to the development of other semi-synthetic aminoglycosides, such as arbekacin (B1665167) and the more recent plazomicin, which incorporate similar structural modifications to overcome specific resistance enzymes. asm.orgfrontiersin.org

Significance of 3''-HABA Kanamycin A Sulfate (B86663) as a Key Intermediate and Research Subject

During the industrial synthesis of Amikacin, the acylation of Kanamycin A with the L-HABA side chain is not perfectly regioselective. While the primary goal is to attach the L-HABA moiety to the N-1 position, side reactions can occur where the chain attaches to other available amino groups on the Kanamycin A scaffold. google.comgoogleapis.com One of the significant byproducts of this process is 3''-HABA Kanamycin A, where the L-HABA group is incorrectly attached to the amino group at the 3''-position of the 6-amino-6-deoxy-α-D-glucopyranosyl ring. antecscientific.com

This compound, typically isolated as a sulfate salt, is officially recognized as "Amikacin Impurity A" in pharmacopeial standards. antecscientific.comscbt.comlgcstandards.combiosynth.com Its primary significance lies in its role as a critical reference standard for the quality control of Amikacin production. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to detect and quantify the presence of 3''-HABA Kanamycin A Sulfate and other related substances to ensure the purity and quality of the final Amikacin drug product. antecscientific.com Beyond its role as an impurity standard, the compound is also a subject of research, providing insights into the structure-activity relationships of aminoglycosides and serving as a tool in the development of advanced analytical techniques for antibiotic characterization. acs.org

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
Chemical Name (S)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N3''-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine sulfate lgcstandards.com
Alternate Names Amikacin Impurity A; 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A scbt.com
Molecular Formula C₂₂H₄₃N₅O₁₃ · xH₂SO₄ scbt.comlgcstandards.com
Molecular Weight 585.60 g/mol (Free Base) scbt.com
Primary Role Impurity and analytical reference standard in Amikacin synthesis. antecscientific.comscbt.com

| Origin | A synthetic byproduct from the non-regioselective acylation of Kanamycin A. | google.comantecscientific.com |

Table 2: List of Compounds Mentioned

Compound Name Class Brief Description
Amikacin Semi-synthetic Aminoglycoside A derivative of Kanamycin A, widely used to treat serious, multidrug-resistant bacterial infections. mdpi.com
Arbekacin Semi-synthetic Aminoglycoside A derivative of kanamycin B developed to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org
Gentamicin Natural Aminoglycoside An antibiotic used to treat many types of bacterial infections. asm.org
Kanamycin A Natural Aminoglycoside An antibiotic isolated from Streptomyces kanamyceticus, used as the starting material for Amikacin synthesis. creative-diagnostics.compatsnap.com
Neomycin Natural Aminoglycoside One of the early aminoglycoside antibiotics discovered. britannica.com
Plazomicin Semi-synthetic Aminoglycoside A next-generation aminoglycoside designed to overcome common resistance mechanisms. asm.org
Streptomycin Natural Aminoglycoside The first discovered aminoglycoside antibiotic, historically used for treating tuberculosis. britannica.com
Tobramycin Natural Aminoglycoside An antibiotic used to treat various bacterial infections, particularly Pseudomonas aeruginosa. creative-diagnostics.com

| This compound | Kanamycin A Derivative | A key impurity and reference standard formed during the synthesis of Amikacin. antecscientific.comscbt.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H43N5O13

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1

InChI Key

VVJDZJSGQOGXFX-PVLUVTDWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N

Origin of Product

United States

Nomenclature and Structural Elucidation of 3 Haba Kanamycin a Sulfate

Systematic Naming Conventions

The systematic name for 3''-HABA Kanamycin (B1662678) A provides a precise description of its molecular architecture. According to the International Union of Pure and Applied Chemistry (IUPAC) conventions, the name is O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine. The compound is also referred to by several synonyms, which include Amikacin (B45834) EP Impurity C and 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A. lgcstandards.comscbt.com The designation "3''-HABA" specifies that the (S)-4-amino-2-hydroxybutyryl (HABA) moiety is attached to the 3''-amino group of the Kanamycin A backbone. lgcstandards.com

Identifier Name/Value
Systematic Name O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine
Synonyms Amikacin EP Impurity C, 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A lgcstandards.comscbt.com
Molecular Formula C22H43N5O13·xH2SO4 lgcstandards.com
Molecular Weight 585.60 g/mol (free base) scbt.com
CAS Number 50725-25-2 (free amine) lgcstandards.com

Comparative Structural Analysis with Kanamycin A and Amikacin

To understand the structure of 3''-HABA Kanamycin A Sulfate (B86663), it is essential to compare it with its parent compound, Kanamycin A, and the closely related Amikacin.

Kanamycin A: This is a natural aminoglycoside antibiotic produced by Streptomyces kanamyceticus. thermofisher.com Its structure consists of a central 2-deoxystreptamine (B1221613) (2-DOS) ring linked to two amino sugars.

Amikacin: Amikacin is a semi-synthetic derivative of Kanamycin A. thermofisher.commdpi.com It is synthesized by the acylation of the N-1 amino group of the 2-deoxystreptamine ring of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain. thermofisher.com This modification protects the molecule from many bacterial enzymes that inactivate other aminoglycosides. nih.gov

3''-HABA Kanamycin A Sulfate: This compound differs from Amikacin in the location of the HABA side chain. In 3''-HABA Kanamycin A, the HABA moiety is attached to the 3''-amino group of the 6-amino-6-deoxy-α-D-glucopyranosyl ring, rather than the N-1 position of the 2-deoxystreptamine ring as in Amikacin. lgcstandards.comlgcstandards.com This structural isomerism has significant implications for its biological activity and interaction with molecular targets.

Compound Core Structure Position of HABA side chain
Kanamycin A 2-deoxystreptamine linked to two amino sugarsNone
Amikacin Kanamycin AN-1 of the 2-deoxystreptamine ring mdpi.com
3''-HABA Kanamycin A Kanamycin A3''-position of the 6-amino-6-deoxy-α-D-glucopyranosyl ring lgcstandards.com

Stereochemical Configuration and Chirality of the 3''-HABA Moiety

The HABA side chain, chemically known as (S)-4-amino-2-hydroxybutyric acid, possesses a chiral center at the C-2 position, which bears a hydroxyl group. nih.gov The "(S)" designation in its name indicates the specific stereochemical configuration of this chiral center. This precise three-dimensional arrangement is crucial for its biological interactions. The biosynthesis of this unique amino acid side chain has been a subject of research, highlighting its importance in the activity of related antibiotics like butirosin. grafiati.comgenome.jp In 3''-HABA Kanamycin A, this stereochemically defined HABA moiety is attached via an amide linkage to the 3''-amino group of the Kanamycin A scaffold. lgcstandards.com

Conformational Analysis and its Implications for Molecular Interactions

Studies on Amikacin have shown that the N-1 HABA side chain can form specific interactions with the ribosomal RNA (rRNA) A site, which is the binding site for these antibiotics. mdpi.com These interactions can lead to a "locked" conformation of the ribosome, causing mRNA misreading and ultimately bacterial cell death. oup.com The placement of the HABA group at the 3''-position in 3''-HABA Kanamycin A would result in a different spatial orientation of this side chain relative to the rest of the molecule. This altered conformation would likely lead to different interactions with the ribosomal binding site compared to Amikacin. ucl.ac.be Research on various aminoglycoside-ribosome complexes has revealed that even subtle changes in the antibiotic's structure can lead to novel conformational states of the ribosome. oup.com Therefore, the distinct conformation of 3''-HABA Kanamycin A is expected to modulate its binding affinity and biological activity. ucl.ac.benih.gov

Molecular Mechanisms of Action and Ribosomal Target Interactions

Aminoglycoside Binding to Bacterial Ribosomal Decoding Center

Aminoglycoside antibiotics, as a class, primarily target the bacterial 70S ribosome, specifically the 30S small subunit. drugbank.comzymoresearch.com The main binding site is located within the decoding center, also known as the A-site, on the 16S ribosomal RNA (rRNA). acs.orgoup.comcreative-diagnostics.com This region is critical for ensuring the accuracy of protein synthesis by selecting the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon. mdpi.com

The binding of aminoglycosides to the A-site is a highly specific interaction mediated by a network of hydrogen bonds between the drug molecule and the rRNA nucleotides. acs.org This interaction stabilizes a conformation of the decoding center that mimics the state adopted upon binding of a cognate aa-tRNA. oup.com A key event in this process is the flipping out of two universally conserved adenine (B156593) residues, A1492 and A1493, from the interior of the 16S rRNA's helix 44 (h44). oup.com In their flipped-out state, these residues can interact with the minor groove of the codon-anticodon helix, effectively "locking" the interaction, even when the pairing is incorrect. oup.com This molecular mimicry is the fundamental basis for the misreading of the genetic code induced by aminoglycosides.

Specific Binding Pockets and Interaction Modes of 3''-HABA Kanamycin (B1662678) A Sulfate (B86663) with the 30S Ribosomal Subunit

3''-HABA Kanamycin A Sulfate is structurally analogous to amikacin (B45834), a semisynthetic aminoglycoside derived from kanamycin A, which features an L-4-amino-2-hydroxy-butyryl (L-HABA) group at the N1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring. nih.govnih.gov Crystallographic studies of amikacin in complex with the bacterial ribosomal A-site provide detailed insights into the specific interactions, which are presumed to be highly similar for this compound.

The core kanamycin structure binds to the A-site in a manner consistent with other 4,6-disubstituted 2-DOS aminoglycosides. nih.gov The primary interactions involve rings I and II of the aminoglycoside with the major groove of the 16S rRNA's helix 44. oup.compnas.org The crucial contribution of the HABA moiety is its ability to form additional, specific contacts with the upper part of the A-site. nih.gov X-ray crystallography has revealed direct hydrogen bonds between the HABA group and nucleotides of the 16S rRNA. nih.gov Specifically, the L-HABA side chain interacts with nucleotides C1496 and G1497. nih.gov These additional interactions enhance the binding affinity of the molecule for the ribosomal target compared to its parent compound, kanamycin. nih.gov

Table 1: Key Interactions of the HABA Moiety with the Bacterial Ribosomal A-Site (inferred from Amikacin crystal structure)
HABA Group AtomInteraction TypeRibosomal RNA NucleotideReference
O2Hydrogen BondN4(C1496) nih.gov
N4Hydrogen BondO6(G1497) nih.gov

Data inferred from studies on the closely related compound, amikacin.

Impact on Ribosomal Translocation and Protein Synthesis Elongation

Beyond inducing misreading, this compound also impedes the process of ribosomal translocation. nih.govnih.govyeasenbio.com Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, a step that is essential for the elongation phase of protein synthesis. This process is catalyzed by the elongation factor G (EF-G). oup.com

The binding of aminoglycosides to the A-site can physically obstruct the necessary conformational changes within the ribosome that are required for translocation to occur. oup.comnih.gov Studies on related aminoglycosides have shown that their presence in the decoding center creates an energetic barrier for the movement of the peptidyl-tRNA from the A-site to the P-site. oup.com This inhibition of translocation leads to a stalling of the ribosome on the mRNA template, effectively halting protein synthesis elongation and further contributing to the antibiotic's potent antibacterial effect. nih.govnih.gov

Structural Biology Insights into this compound-Ribosome Complexes

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the molecular basis of aminoglycoside action. nih.govmpg.denih.gov While a dedicated structure for this compound is not available, the crystal structure of the closely related amikacin bound to a model of the bacterial ribosomal A-site offers profound insights. nih.gov

This structure, solved at a resolution of 2.7 Å, confirmed that amikacin binds to the A-site in a manner virtually identical to its parent compound, kanamycin. nih.gov Crucially, it visualized the specific interactions of the L-HABA group, revealing how this chemical modification enhances binding affinity through additional hydrogen bonds with the rRNA. nih.gov More recent cryo-EM studies on various aminoglycoside-ribosome complexes have achieved even higher resolutions (1.6 to 2.2 Å), providing a precise description of the drug-target interactions, including the role of water molecules in mediating contacts. mpg.denih.gov These structural studies collectively provide a detailed atomic-level picture of how this compound likely engages its ribosomal target to disrupt protein synthesis.

Table 2: Summary of Relevant Structural Studies
CompoundTechniqueResolutionKey FindingsReference
AmikacinX-ray Crystallography2.7 ÅRevealed specific H-bonds between the L-HABA moiety and nucleotides C1496/G1497, enhancing binding affinity. nih.gov
Gentamicin, Kanamycin, etc.Cryo-Electron Microscopy1.6 - 2.2 ÅProvided high-resolution views of aminoglycoside-ribosome interactions, including the role of solvent networks. mpg.denih.gov

Mechanisms of Bacterial Resistance to 3 Haba Kanamycin a Sulfate and Aminoglycosides

Enzymatic Inactivation by Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic modification of the antibiotic by a group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). clearsynth.commdpi.com These enzymes, often encoded by genes on mobile genetic elements like plasmids, can rapidly spread between bacteria. creative-diagnostics.comrsc.org AMEs catalyze the covalent modification of hydroxyl (-OH) or amino (-NH2) groups on the aminoglycoside structure. mdpi.commdpi.com This alteration prevents the antibiotic from binding effectively to its target, the 16S rRNA within the bacterial ribosome's 30S subunit, thereby rendering it inactive. f1000research.comresearchgate.net There are three main classes of AMEs based on the type of chemical modification they perform. asm.org

Aminoglycoside Phosphotransferases (APHs), also known as kanamycin (B1662678) kinases, are enzymes that inactivate aminoglycosides by transferring a phosphate (B84403) group from a donor molecule, typically ATP, to a hydroxyl group on the antibiotic. nih.govnih.gov This phosphorylation introduces a bulky, negatively charged phosphate group that sterically hinders the antibiotic's ability to bind to the negatively charged ribosomal RNA backbone. nih.gov

For kanamycin A, the primary site of modification by the most common APH enzymes, such as APH(3')-IIIa, is the 3'-hydroxyl group on the 6-aminohexose ring. nih.govheraldopenaccess.us The enzyme APH(3')-IIIa, found in many Gram-positive bacteria, has a broad substrate profile and is a significant factor in clinical resistance. heraldopenaccess.usscbt.com The addition of the phosphate group at this position is a highly effective inactivation strategy employed by resistant bacteria. f1000research.comheraldopenaccess.us

Enzyme FamilyActionTarget Site on Kanamycin ACofactor
APH Phosphorylation3'-OH groupATP
AAC Acetylation6'-NH2, 3-NH2, 2'-NH2 groupsAcetyl-CoA
ANT Nucleotidylation4'-OH, 2''-OH groupsATP

Aminoglycoside Acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside molecule. nih.govnih.gov This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the antibiotic and the negatively charged phosphate backbone of the ribosomal RNA. nih.gov The loss of this interaction significantly reduces the binding affinity of the drug for its target. f1000research.com

Kanamycin A is a substrate for several AAC enzymes, including AAC(6'), AAC(3), and AAC(2'). researchgate.netnih.govevitachem.com The AAC(6') enzymes, which acetylate the 6'-amino group, are among the most widespread and clinically significant AMEs, particularly in Gram-negative bacteria. mdpi.commdpi.com The AAC(3) family of enzymes modifies the 3-amino group on the central 2-deoxystreptamine (B1221613) ring. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, inactivate aminoglycosides by catalyzing the transfer of a nucleoside monophosphate, typically adenosine (B11128) monophosphate (AMP) from ATP, to a hydroxyl group on the antibiotic. Similar to phosphorylation, this addition of a large adenylyl group creates steric hindrance that blocks the antibiotic from binding to the ribosome. asm.org

Several ANT enzymes can inactivate kanamycin. For instance, ANT(4') enzymes modify the 4'-hydroxyl group, while ANT(2'') can act on the 2''-hydroxyl group. The ANT(4')-Ia enzyme is clinically relevant and active against a broad range of aminoglycosides that possess a 4'-hydroxyl group.

To combat enzymatic inactivation, semi-synthetic aminoglycosides have been developed. 3''-HABA Kanamycin A Sulfate (B86663), a derivative of Kanamycin A, incorporates a (S)-4-amino-2-hydroxybutyryl (HABA) group at the 3''-amino position. mdpi.com This modification is a key strategy to evade inactivation by AMEs.

The bulky HABA group acts as a steric shield, physically obstructing the modifying enzymes from accessing their target sites on the antibiotic. scbt.com This principle is well-established with the clinically successful antibiotic amikacin (B45834), which features a HABA group at the N-1 position. This single modification protects it from a wide array of AMEs, including APH(3')-Ia, ANT(2'), and various AACs. asm.org Research has demonstrated that modifying the 3''-amino group of kanamycin A is a particularly effective approach. Derivatives with modifications at this position maintain potent antibacterial activity against strains expressing common resistance enzymes like aminoglycoside acetyltransferases and nucleotidyltransferases, which are prevalent in clinical isolates. The steric hindrance imposed by the 3''-HABA moiety prevents the optimal binding of the antibiotic into the active site of these enzymes, thus preserving its structural integrity and antibacterial function. researchgate.net

Ribosomal Target Site Mutations and Modifications

Another significant mechanism of aminoglycoside resistance involves alterations to the drug's target, the A-site within the 16S rRNA of the 30S ribosomal subunit. researchgate.net These changes reduce the binding affinity of the aminoglycoside to the ribosome, allowing protein synthesis to continue even in the presence of the drug. asm.org

Mutations in the bacterial rrs gene, which encodes for 16S rRNA, can confer high-level resistance to aminoglycosides. researchgate.net These point mutations typically occur in the highly conserved decoding region (A-site), specifically in helix 44. The A-site is a critical region for ensuring the accuracy of protein synthesis. asm.org

One of the most well-characterized resistance mutations is a substitution at nucleotide position 1408 (A1408G in E. coli numbering). The adenine (B156593) at position 1408 is crucial for aminoglycoside binding. asm.org Changing it to a guanine (B1146940) (G) disrupts the critical interactions between the antibiotic's ring I and the A-site, preventing the drug from binding effectively and leading to high-level resistance. asm.org Other mutations at neighboring positions, such as 1409 and 1491, can also confer resistance by altering the secondary structure of the A-site and disrupting drug-rRNA interactions. The functional consequence of these mutations is a ribosome that can no longer be effectively inhibited by the antibiotic, leading to clinical resistance. researchgate.net

Mutation Site (E. coli numbering)Common SubstitutionConsequence
A1408 A → GPrevents insertion of aminoglycoside ring I into the A-site, causing high-level resistance. asm.org
G1491 G → U or CAlters base pairing in the A-site, conferring moderate resistance.
C1409 C → UDisrupts a critical base pair (C1409-G1491), leading to resistance.

Ribosomal RNA Methylation and Resistance Phenotypes

One of the most clinically significant mechanisms of high-level resistance to a broad range of aminoglycosides is the modification of the antibiotic's target, the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, through enzymatic methylation. oup.comnih.gov This post-transcriptional modification prevents the aminoglycoside from binding effectively to its target site, thereby inhibiting its ability to disrupt protein synthesis. oup.comnih.gov

This resistance mechanism is mediated by a specific group of enzymes known as 16S rRNA methyltransferases (or methylases). oup.com These enzymes are often acquired by pathogenic bacteria from aminoglycoside-producing actinomycetes, which use this mechanism to protect themselves from the antibiotics they produce. oup.comnih.gov In pathogenic bacteria, the genes encoding these methyltransferases are frequently located on mobile genetic elements, which facilitates their rapid dissemination. nih.gov

The presence of these methyltransferases confers a phenotype of high-level resistance to most clinically important aminoglycosides, such as amikacin, gentamicin, and tobramycin. oup.comnih.gov Several distinct 16S rRNA methyltransferases have been identified, each targeting a specific nucleotide within the A-site of the 16S rRNA. The most well-characterized enzymes include ArmA (aminoglycoside resistance methyltransferase A) and various Rmt proteins (RmtA, RmtB, etc.), which methylate the G1405 residue, and NpmA, which methylates the A1408 residue. nih.gov The modification of these critical residues sterically hinders the binding of aminoglycoside antibiotics. oup.comnih.gov The acquisition of these methyltransferase genes by multidrug-resistant pathogens, especially Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter species, and members of the Enterobacteriaceae family, presents a serious therapeutic challenge. oup.com

Table 1: Key 16S rRNA Methyltransferases Conferring Aminoglycoside Resistance
EnzymeTarget Nucleotide (E. coli numbering)Resulting PhenotypeCommonly Found In
ArmAG1405High-level resistance to 4,6-disubstituted 2-deoxystreptamines (e.g., amikacin, kanamycin, gentamicin)Enterobacteriaceae, P. aeruginosa, Acinetobacter spp.
RmtBG1405High-level resistance to 4,6-disubstituted 2-deoxystreptaminesEnterobacteriaceae, P. aeruginosa
RmtAG1405High-level resistance to 4,6-disubstituted 2-deoxystreptaminesP. aeruginosa
NpmAA1408High-level resistance to 4,6-disubstituted 2-deoxystreptamines and 4,5-disubstituted 2-deoxystreptamines (e.g., neomycin)E. coli

Efflux Pump Systems: Molecular Mechanisms of Antibiotic Extrusion

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. srce.hrcreative-diagnostics.com This mechanism reduces the intracellular concentration of the antibiotic to sub-toxic levels, allowing the bacterium to survive. creative-diagnostics.com Overexpression of efflux pumps is a major contributor to both intrinsic and acquired resistance to aminoglycosides in many pathogenic bacteria. nih.govmdpi.com

Several families of efflux pumps are involved in aminoglycoside resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. creative-diagnostics.comoucreate.com The MexXY-OprM system in Pseudomonas aeruginosa is a well-studied example of an RND-type efflux pump that confers resistance to aminoglycosides. mdpi.comoucreate.com This tripartite system consists of an inner membrane transporter (MexY), an outer membrane channel (OprM), and a periplasmic membrane fusion protein (MexX) that links the other two components. mdpi.com The expression of the mexXY operon is often upregulated by mutations in its repressor gene, mexZ, leading to increased production of the pump and consequently, higher levels of aminoglycoside resistance. mdpi.com

Other efflux pump families, such as the Major Facilitator Superfamily (MFS), also contribute to aminoglycoside resistance. creative-diagnostics.com The concerted action of these pumps can lead to broad-spectrum multidrug resistance, as they are often capable of extruding various classes of antibiotics in addition to aminoglycosides. oucreate.commdpi.com

Table 2: Major Efflux Pump Systems Involved in Aminoglycoside Resistance
Pump SystemPump FamilyExample OrganismSubstrates Include
MexXY-OprMRNDPseudomonas aeruginosaAminoglycosides, tetracyclines, erythromycin
AdeABCRNDAcinetobacter baumanniiAminoglycosides, fluoroquinolones, β-lactams, chloramphenicol, tetracyclines
AcrDRNDEscherichia coliAminoglycosides
MdfAMFSEscherichia coliKanamycin, chloramphenicol, fluoroquinolones

Alterations in Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a highly selective permeability barrier, protecting the cell from noxious substances, including antibiotics. nih.govasm.org Alterations that reduce the permeability of this membrane can significantly decrease the rate of antibiotic entry into the cell, thereby contributing to resistance. nih.govmdpi.com This mechanism is often a component of intrinsic resistance but can also be acquired through mutations. nih.govnih.gov

Two primary ways bacteria can modify their outer membrane permeability to resist aminoglycosides are by altering porin channels or by modifying the lipopolysaccharide (LPS) layer. nih.gov Porins are protein channels that allow the passive diffusion of small, hydrophilic molecules, including many antibiotics, across the outer membrane. mdpi.com A reduction in the number of porin channels or mutations that constrict the channel size can limit the uptake of aminoglycosides. creative-diagnostics.commdpi.com

Additionally, modifications to the LPS, the major component of the outer leaflet of the outer membrane, can increase resistance. asm.org Aminoglycosides, which are polycationic, are thought to initially interact with the negatively charged LPS, disrupting the outer membrane and facilitating their own uptake in a process known as self-promoted uptake. nih.gov Bacteria can alter their LPS structure to reduce this negative charge, thereby repelling the positively charged aminoglycoside molecules and impeding their entry into the cell. nih.gov

Genetic Determinants and Horizontal Gene Transfer of Resistance Markers

The rapid spread of antibiotic resistance is largely driven by the mobility of resistance genes within and between bacterial species. wikipedia.orgnih.gov The genetic determinants for aminoglycoside resistance are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. semanticscholar.orgresearchgate.net These elements can be transferred from one bacterium to another through horizontal gene transfer (HGT), a process that includes conjugation, transformation, and transduction. wikipedia.orgnih.gov

Integrons, particularly class 1 integrons, are genetic platforms highly adept at capturing and expressing gene cassettes that encode resistance to various antibiotics. nih.govoup.com Many different aminoglycoside resistance genes, especially those encoding aminoglycoside-modifying enzymes (e.g., acetyltransferases, phosphotransferases, and nucleotidyltransferases), are found within these cassettes. nih.govoup.comnih.gov For instance, various aadA gene cassettes, which encode for aminoglycoside nucleotidyltransferases that confer resistance to streptomycin (B1217042) and spectinomycin, are commonly found in class 1 integrons isolated from clinical pathogens. nih.gov

The co-location of multiple resistance gene cassettes on a single integron, which itself may be located on a plasmid or transposon, facilitates the simultaneous acquisition of resistance to multiple antibiotic classes, leading to the emergence of multidrug-resistant (MDR) strains. semanticscholar.orgoup.com This efficient system of gene acquisition and dissemination is a primary reason for the widespread prevalence of aminoglycoside resistance in clinical settings. nih.govresearchgate.net

Table 3: Mobile Genetic Elements and Associated Aminoglycoside Resistance Genes
Mobile Genetic ElementMechanismExample Resistance Genes CarriedSignificance
PlasmidsConjugationaac(6')-Ib, aph(3')-Ia, rmtB, armACan transfer a large number of resistance genes between a wide range of bacterial species. creative-diagnostics.comwikipedia.orgcreative-diagnostics.com
Transposons"Jumping" DNA sequencesaph(3')-Ia (in Tn5)Facilitate the movement of resistance genes between plasmids and the chromosome. creative-diagnostics.comcreative-diagnostics.com
Integrons (Class 1)Site-specific recombination of gene cassettesaadA family, aacA familyEfficiently capture and express arrays of resistance genes, contributing to multidrug resistance. nih.govoup.comfrontiersin.org

Advanced Analytical Methodologies for 3 Haba Kanamycin a Sulfate

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminoglycosides. nih.govnih.gov Due to the polar nature and lack of a strong UV chromophore in the parent kanamycin (B1662678) molecule, specialized HPLC approaches are required for effective separation and detection. nih.govchromatographytoday.com

Reverse-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

The analysis of highly polar compounds like aminoglycosides presents a challenge for traditional Reverse-Phase Liquid Chromatography (RPLC). nih.gov The hydrophilic nature of these molecules leads to poor retention on nonpolar stationary phases. To overcome this, ion-pairing agents are often added to the mobile phase in RPLC methods to enhance retention and separation. thermofisher.com However, the modification of Kanamycin A with a 4-amino-2-hydroxybutyryl (HABA) group, as in 3''-HABA Kanamycin A Sulfate (B86663), can alter its chromatographic behavior, potentially improving its retention on C18 columns.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of aminoglycosides without the need for derivatization or ion-pairing reagents. chromatographytoday.comwiley.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. wiley.com Zwitterionic HILIC stationary phases are particularly effective, employing a mixed-mode separation mechanism that involves both hydrophilic partitioning and electrostatic interactions. chromatographytoday.comwaters.com This approach provides excellent separation efficiency and peak shape for various aminoglycosides. chromatographytoday.com

Table 1: Comparison of HPLC Modes for Aminoglycoside Analysis

Feature Reverse-Phase Liquid Chromatography (RPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity. Separation based on hydrophilicity. wiley.com
Stationary Phase Nonpolar (e.g., C18). Polar (e.g., silica, zwitterionic). chromatographytoday.comwiley.com
Mobile Phase High aqueous content. High organic content (e.g., acetonitrile). chromatographytoday.comwiley.com
Suitability for Aminoglycosides Requires ion-pairing agents or derivatization. nih.govthermofisher.com Ideal for polar compounds; no derivatization needed. chromatographytoday.com
MS Compatibility Ion-pairing agents can cause signal suppression. waters.com High organic mobile phase enhances MS ionization. chromatographytoday.com

Coupled Detection Systems: Electrochemical (PAD), UV-Vis, and Evaporative Light Scattering Detection (ELSD)

The choice of detector is critical for the sensitive analysis of 3''-HABA Kanamycin A Sulfate, especially since the parent Kanamycin A lacks a native chromophore. chromatographytoday.com

Electrochemical Detection (Pulsed Amperometric Detection - PAD): This is a highly sensitive and selective method for compounds that can be oxidized or reduced. High-Performance Anion-Exchange Chromatography (HPAEC) coupled with PAD is a robust and reliable technique for the analysis of aminoglycosides like kanamycin. waters.com The United States Pharmacopeia (USP) monograph for Kanamycin Sulfate specifies an assay using an electrochemical detector with a gold working electrode, demonstrating its suitability for quantitative analysis. drugfuture.com

UV-Vis Detection: Direct UV detection of kanamycin is challenging due to its poor UV absorbance. nih.gov Analysis often requires pre-column derivatization to attach a UV-absorbing label to the molecule. nih.govresearchgate.net However, the presence of the HABA moiety in this compound may confer some UV absorbance, potentially allowing for direct detection at low wavelengths, such as 205 nm, similar to methods developed for amikacin (B45834). oup.comjapsonline.com

Evaporative Light Scattering Detection (ELSD): As a universal, mass-based detector, ELSD is well-suited for analyzing compounds with no or weak chromophores, including aminoglycosides. nih.govrsc.org The detector response is based on the light scattered by analyte particles after solvent evaporation. The method's sensitivity is dependent on optimizing parameters such as the drift-tube temperature and nebulizer gas pressure. rsc.org HPLC-ELSD has been successfully applied to the simultaneous detection of multiple aminoglycoside antibiotics. rsc.orgrsc.org For impurity analysis, Charged Aerosol Detection (CAD) can offer even greater sensitivity than ELSD. thermofisher.com

Table 2: Overview of HPLC Detection Systems for Aminoglycosides

Detector Principle Applicability to this compound Advantages Limitations
Electrochemical (PAD) Measures current from redox reactions. waters.com High; suitable for quantitative analysis of aminoglycosides. drugfuture.com High sensitivity and selectivity. waters.com Requires specific mobile phase conditions; complex setup.
UV-Vis Measures absorbance of light. rsc.org Possible direct detection at low wavelengths due to HABA group. oup.com Simple, robust, and widely available. Low sensitivity for underivatized aminoglycosides. nih.gov
ELSD Measures light scattered by analyte particles. rsc.org High; suitable for non-chromophoric compounds. nih.gov Universal detection, independent of optical properties. nih.gov Non-linear response; lower sensitivity than MS or PAD. thermofisher.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical compounds and their impurities. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is fundamental for impurity profiling. sterlingpharmasolutions.com The ability to determine the elemental composition of an unknown compound from its precise mass is a key advantage of this technique. americanpharmaceuticalreview.com For this compound, HRMS can definitively confirm its elemental formula and help identify other related impurities in a drug substance or product. The high sensitivity and specificity of HRMS make it ideal for detecting and characterizing impurities, even at trace levels, which is a critical requirement for regulatory compliance in pharmaceutical development. americanpharmaceuticalreview.comsterlingpharmasolutions.com

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) of the target molecule is selected and then fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint. By analyzing the fragmentation of this compound and comparing it to that of Kanamycin A, analysts can confirm the identity and location of the HABA substituent on the kanamycin scaffold. americanpharmaceuticalreview.com This technique is essential for the unambiguous structural elucidation of impurities and degradation products. tandfonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for the sensitive and selective quantification of kanamycin residues. cancer.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural analysis of organic molecules in solution, providing detailed information about stereochemistry and conformation. nih.gov

Various one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to fully assign the proton (¹H) and carbon (¹³C) signals in the spectra of aminoglycosides, including Kanamycin A and its derivatives. nih.govnih.gov

¹H and ¹³C NMR: Provide information on the chemical environment of each proton and carbon atom, respectively.

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, helping to trace out the connectivity of the sugar rings.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. bmrb.io

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different rings of the aminoglycoside.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is used to determine the three-dimensional conformation and the stereochemistry of the glycosidic linkages. nih.gov

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the high-resolution separation of aminoglycoside antibiotics, including this compound. This method offers distinct advantages over traditional chromatographic techniques, such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

The analysis of aminoglycosides like this compound by CE presents a challenge due to their lack of a significant UV-absorbing chromophore. thermofisher.com To overcome this, various strategies have been developed, including pre-capillary or post-column derivatization to introduce a UV-active or fluorescent tag to the molecule. nih.govnih.gov Another effective approach is the use of indirect UV detection or capacitively coupled contactless conductivity detection (C4D), which circumvents the need for derivatization. nih.gov

Capillary zone electrophoresis (CZE) is a commonly employed mode of CE for the analysis of aminoglycosides. nih.gov In CZE, the separation is achieved in a buffer-filled capillary under the influence of a high voltage. The composition of the background electrolyte (BGE) is a critical parameter that can be optimized to achieve the desired separation. For instance, borate (B1201080) buffers are frequently used as they can form complexes with the hydroxyl groups of aminoglycosides, altering their electrophoretic mobility and enhancing separation. nih.gov

Detailed Research Findings

Several studies have demonstrated the utility of capillary electrophoresis for the analysis of kanamycin A and its related substances, which is directly applicable to the separation of this compound.

One study detailed a CZE method with pre-capillary derivatization using 1,2-phthalic dicarboxaldehyde (OPA) in the presence of a thiol compound. This method successfully separated kanamycin A from eight of its related substances. nih.gov The researchers optimized the separation conditions, including the buffer concentration, pH, and organic modifier content, to achieve high resolution. nih.gov The method was validated for its linearity, with a wide concentration range, and demonstrated a low limit of quantitation for the related substances. nih.gov

Another approach utilized capacitively coupled contactless conductivity detection (C4D) for the analysis of amikacin and its impurities, which would include this compound. nih.gov This detection method is particularly suitable for underivatized aminoglycosides. The optimized method employed a background electrolyte consisting of 20 mM MES adjusted to pH 6.6 with L-histidine and 0.3 mM CTAB as a flow modifier. nih.gov This CZE-C4D method was shown to be linear, precise, and sensitive, with a limit of detection of 0.5 mg/L and a limit of quantitation of 1.7 mg/L for amikacin. nih.gov

The reproducibility of CE methods for aminoglycoside analysis is typically high, with relative standard deviations (RSDs) for migration times often below 1%. nih.gov For quantitative analysis, the precision is also excellent, with intraday and interday RSDs for peak areas generally being less than 3%. nih.gov

The following data tables summarize typical experimental conditions and performance metrics for the analysis of kanamycin A and its derivatives using capillary electrophoresis, which are relevant for the analysis of this compound.

Table 1: Capillary Electrophoresis Conditions for Kanamycin A and Related Substances

Parameter Condition
Instrument Capillary Electrophoresis System
Capillary Fused Silica, 73 cm total length, 48 cm effective length, 75 µm i.d.
Background Electrolyte 20 mM MES, pH 6.6 (adjusted with L-histidine), containing 0.3 mM CTAB
Applied Voltage 30 kV (reversed polarity)
Detection Capacitively Coupled Contactless Conductivity Detection (C4D)
Injection Hydrodynamic, 50 mbar for 5 s
Temperature 25 °C

This table is based on data from a study on amikacin and its related substances, which would include this compound. nih.gov

Table 2: Method Validation Parameters for Capillary Electrophoresis of Kanamycin Derivatives

Parameter Value
Linearity (R²) (Amikacin) 0.9996
Limit of Detection (LOD) (Amikacin) 0.5 mg/L
Limit of Quantitation (LOQ) (Amikacin) 1.7 mg/L
Intraday Precision (RSD%) (Relative Peak Area) 0.1%
Interday Precision (RSD%) (Relative Peak Area) 0.7%

This table is based on data from a study on amikacin and its related substances, which would include this compound. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Kanamycin A

Comparative Biochemical and Biophysical Characterization of 3 Haba Kanamycin a Sulfate

Quantitative Analysis of Ribosomal Binding Kinetics and Thermodynamics

The primary mechanism of action for aminoglycoside antibiotics is their binding to the decoding A site of the 16S rRNA within the bacterial ribosome's 30S subunit. nih.govresearchgate.net This interaction disrupts protein synthesis. nih.gov A full understanding of a novel aminoglycoside derivative's potency requires a quantitative analysis of its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding).

However, specific quantitative data on the ribosomal binding kinetics and thermodynamics for 3''-HABA Kanamycin (B1662678) A Sulfate (B86663) have not been reported in the available scientific literature. Such studies would typically involve techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine key parameters. nih.gov

Illustrative Data Table for Ribosomal Binding Parameters The following table illustrates the type of data that would be generated from kinetic and thermodynamic analyses. The values are hypothetical and for explanatory purposes only, as no experimental data for 3''-HABA Kanamycin A Sulfate was found.

Parameter Description Illustrative Value
Kd (nM) Dissociation Constant Data not available
kon (M-1s-1) Association Rate Constant Data not available
koff (s-1) Dissociation Rate Constant Data not available
ΔH (kcal/mol) Enthalpy Change Data not available
-TΔS (kcal/mol) Entropic Contribution Data not available

| ΔG (kcal/mol) | Gibbs Free Energy Change| Data not available |

The binding of Kanamycin A to the ribosomal A site is a well-established interaction involving a network of hydrogen bonds. researchgate.net The modification at the 3''-amino group could potentially influence the binding affinity. A study on the selective modification of this group suggests its importance, though quantitative binding data for a HABA modification is absent. researchgate.net

Functional Assays of Protein Synthesis Inhibition and Fidelity

Beyond simple binding, the functional consequences of an aminoglycoside's interaction with the ribosome are critical. These are typically measured through in vitro protein synthesis inhibition assays and fidelity assays that quantify codon misreading.

Detailed research findings quantifying the inhibitory concentration (e.g., IC50) of this compound on bacterial protein synthesis or its specific impact on translational fidelity are not available. Kanamycin A is known to inhibit the elongation of peptide chains and cause misreading of the mRNA template. nih.govlibretexts.org The addition of the HABA group at the 3'' position may alter the potency of these effects, but experimental verification is lacking.

Illustrative Data Table for Functional Assay Parameters This table shows the kind of data obtained from functional assays. The values are for illustrative purposes, as no specific experimental data for this compound was found.

Assay Parameter Description Illustrative Value
Protein Synthesis Inhibition IC50 (µM) Concentration causing 50% inhibition of in vitro protein synthesis. Data not available

Substrate Specificity and Kinetic Parameters with Purified Aminoglycoside Modifying Enzymes

Bacterial resistance to aminoglycosides is often mediated by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). nih.gov These enzymes modify hydroxyl or amino groups on the antibiotic, preventing it from binding to the ribosome.

The substrate efficiency of this compound with various purified AMEs has not been characterized. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) are essential for determining whether a modification confers resistance to enzymatic inactivation. For instance, the 3'-hydroxyl group of Kanamycin A is a target for APH(3') enzymes. wikipedia.org A modification at the nearby 3''-amino group, such as the addition of a HABA moiety, could sterically hinder the action of AMEs that target different positions on the molecule, a strategy successfully employed in the design of Amikacin (B45834). researchgate.net However, without kinetic data, the susceptibility of the 3''-HABA derivative to the full range of AMEs remains unknown.

Illustrative Data Table for AME Kinetic Parameters This table illustrates the data format for enzyme kinetics. The values are hypothetical, as no experimental data for this compound was found.

Enzyme Aminoglycoside Km (µM) kcat (s-1) kcat/Km (M-1s-1)
APH(3')-IIIa 3''-HABA Kanamycin A Data not available Data not available Data not available
AAC(6')-Ib 3''-HABA Kanamycin A Data not available Data not available Data not available

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools used to visualize and analyze the interactions between a ligand, like an aminoglycoside, and its target, the ribosome, at an atomic level. These simulations can predict binding poses, identify key hydrogen bonds and electrostatic interactions, and help explain the effects of chemical modifications on binding affinity and mechanism of action.

There are no published molecular modeling or simulation studies focused specifically on the interaction of this compound with the bacterial ribosome. Such studies would be valuable to predict how the HABA group at the 3'' position orients itself within the ribosomal A site and whether it forms additional stabilizing contacts with the 16S rRNA, potentially enhancing binding affinity or altering the conformation of the decoding center.

Structural Characterization of Ribosome-Bound States via Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) is a high-resolution structural biology technique used to determine the three-dimensional structure of macromolecular complexes, such as the ribosome bound to an antibiotic. A cryo-EM structure of a this compound-ribosome complex would provide definitive, high-resolution insight into its binding mode.

To date, no cryo-EM structures of a bacterial ribosome in complex with this compound have been deposited in public databases or published in the scientific literature. Structural studies on related compounds, like Kanamycin A and Amikacin, have been crucial in elucidating the molecular basis of their activity and have revealed the precise interactions with nucleotides of the 16S rRNA in the decoding A site. researchgate.net A similar structure for the 3''-HABA derivative would be necessary to confirm its exact binding orientation and the role of the HABA moiety.

Research Applications and Future Perspectives on 3 Haba Kanamycin a Sulfate

Role as a Reference Standard in Pharmaceutical Quality Control and Impurity Analysis

3''-HABA Kanamycin (B1662678) A Sulfate (B86663) serves as a crucial certified reference material in the pharmaceutical industry, particularly in the quality control of amikacin (B45834), a semi-synthetic aminoglycoside. ondemand.comevitachem.comscbt.com Amikacin is synthesized by the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). thermofisher.com Consequently, unreacted kanamycin A and related substances, including 3''-HABA Kanamycin A, are potential impurities in the final amikacin product. scbt.comthermofisher.com

The rigorous quality control of amikacin is imperative due to the potential for impurities to affect both the efficacy and safety of the drug. google.com The presence of kanamycin and its derivatives as impurities is a significant concern, as they can possess different toxicological profiles. google.com Therefore, highly sensitive and accurate analytical methods are required to detect and quantify these impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminoglycosides. thermofisher.comresearchgate.netnih.gov However, since aminoglycosides lack a significant UV-absorbing chromophore, their detection can be challenging. thermofisher.com Methods such as pre-column derivatization are often employed to enhance their detection. researchgate.net In this context, 3''-HABA Kanamycin A Sulfate is an indispensable reference standard for method development, validation, and routine quality control testing of amikacin. thermofisher.comgoogle.com It allows for the accurate identification and quantification of this specific impurity, ensuring that commercial amikacin preparations meet the stringent purity requirements set by regulatory bodies. thermofisher.compharmaffiliates.com

The use of reference standards like this compound is fundamental to adhering to pharmacopeial standards and ensuring the consistency and quality of pharmaceutical products. pharmaffiliates.comcreative-diagnostics.com

Table 1: Analytical Applications of this compound

Application AreaAnalytical Technique(s)Purpose
Pharmaceutical Quality ControlHigh-Performance Liquid Chromatography (HPLC)To identify and quantify impurities in amikacin. thermofisher.comgoogle.com
Impurity AnalysisHPLC with pre-column derivatizationTo ensure the purity and safety of amikacin preparations. google.comresearchgate.net
Method ValidationVarious chromatographic and spectroscopic methodsTo validate the accuracy and precision of analytical methods for amikacin. thermofisher.com

Insights into Structure-Activity Relationships for Novel Aminoglycoside Development

The structure of this compound provides valuable insights into the structure-activity relationships (SAR) of aminoglycoside antibiotics. The addition of the L-4-amino-2-hydroxybutyryl (HABA) group at the 3''-position of the kanamycin A scaffold is a key modification that influences its biological activity and interaction with bacterial targets. nih.gov

Aminoglycosides exert their antibacterial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to the inhibition of protein synthesis. nih.govcreative-diagnostics.comwikipedia.org The specific interactions between the aminoglycoside and the rRNA are crucial for its antibacterial potency. Modifications to the aminoglycoside structure can significantly alter these interactions.

The development of amikacin, which involves the acylation of the N-1 amino group of kanamycin A with the HABA moiety, was a successful strategy to overcome resistance mediated by certain aminoglycoside-modifying enzymes (AMEs). nih.gov The HABA group provides steric hindrance that prevents the enzymatic modification of the aminoglycoside, thereby restoring its activity against resistant strains. nih.gov

By studying derivatives like this compound, researchers can probe the importance of specific functional groups and their positions on the aminoglycoside scaffold for antibacterial activity and evasion of resistance mechanisms. This knowledge is instrumental in the rational design of novel aminoglycoside derivatives with improved therapeutic properties.

Design of Next-Generation Aminoglycosides with Enhanced Resistance Evasion Properties

The emergence and spread of bacterial resistance to aminoglycosides, primarily through the action of AMEs, poses a significant threat to their clinical utility. nih.govnih.gov AMEs inactivate aminoglycosides by modifying specific hydroxyl or amino groups on the antibiotic molecule. nih.gov The design of next-generation aminoglycosides that can evade these modifications is a critical area of research. benthamdirect.commdpi.com

The structural features of this compound are directly relevant to this endeavor. The presence of the HABA group at the 3''-position can be explored as a strategy to protect this site from modification by AMEs that target this region. nih.gov By systematically introducing such modifications at various positions on the kanamycin A scaffold and evaluating their effects on both antibacterial activity and susceptibility to AMEs, researchers can develop a deeper understanding of the structural requirements for resistance evasion.

Strategies for developing new aminoglycosides with enhanced resistance evasion properties include:

Modification of existing aminoglycosides: Introducing chemical groups, such as the HABA moiety, to block the sites of action of AMEs. nih.gov

Synthesis of novel aminoglycoside scaffolds: Designing entirely new structures that are not recognized by AMEs but still retain high affinity for the ribosomal target. researchgate.net

Development of AME inhibitors: Co-administering a compound that inhibits the activity of AMEs along with a conventional aminoglycoside. mdpi.combohrium.com

The study of compounds like this compound contributes to the first of these strategies by providing a template for modifications that can confer resistance-evading properties.

Applications in Molecular Biology for Studying Ribosomal Function

Aminoglycosides, including kanamycin and its derivatives, are powerful tools in molecular biology for investigating the structure and function of the ribosome. nih.govcreative-diagnostics.comwikipedia.org Their ability to bind with high affinity to a specific site on the 16S rRNA allows researchers to probe the mechanisms of protein synthesis. nih.govcreative-diagnostics.com

By using aminoglycosides as molecular probes, scientists can:

Map the binding sites of antibiotics on the ribosome: Determining the precise location where aminoglycosides interact with the rRNA. nih.gov

Investigate the conformational changes in the ribosome during translation: Understanding how the binding of aminoglycosides affects the dynamics of the ribosome. nih.gov

Study the mechanisms of codon misreading: Elucidating how aminoglycosides interfere with the fidelity of protein synthesis. rxlist.compatsnap.com

Table 2: Aminoglycosides as Tools in Ribosomal Research

Research AreaApplication of AminoglycosidesKey Insights Gained
Ribosome StructureFootprinting and cross-linking experimentsIdentification of the antibiotic binding pocket on the 16S rRNA. nih.gov
Translation FidelityIn vitro translation assaysUnderstanding how aminoglycosides induce codon misreading. rxlist.com
Ribosomal DynamicsCryo-electron microscopy and single-molecule studiesVisualization of conformational changes in the ribosome upon antibiotic binding. nih.gov

Exploration of this compound as a Tool for Biosynthetic Pathway Elucidation

The biosynthesis of aminoglycosides is a complex process involving a series of enzymatic reactions that build the characteristic aminocyclitol and sugar moieties. nih.govrsc.org Understanding these biosynthetic pathways is crucial for the development of new aminoglycoside analogs through genetic engineering and synthetic biology approaches. nih.govresearchgate.net

The biosynthesis of kanamycin has been shown to involve parallel pathways, where different intermediates are processed by a set of promiscuous enzymes. korea.ac.krresearchgate.net The elucidation of these intricate pathways often relies on the identification and characterization of biosynthetic intermediates.

While this compound is a semi-synthetic compound, its structure can inform studies aimed at manipulating the kanamycin biosynthetic pathway. For instance, researchers could investigate whether the enzymes from the kanamycin biosynthetic pathway can recognize and process 3''-HABA Kanamycin A as a substrate for further modifications. Such studies could reveal the substrate specificity of these enzymes and their potential for generating novel aminoglycoside structures.

Furthermore, by attempting to incorporate the HABA moiety into the kanamycin scaffold using enzymes from other biosynthetic pathways, a technique known as combinatorial biosynthesis, it may be possible to produce novel aminoglycosides with desired properties. nih.gov The chemical synthesis of compounds like this compound provides a benchmark for what might be achievable through biosynthetic engineering. acs.orgnih.gov

Strategies for Mitigating Aminoglycoside Resistance in Research Settings

The development and spread of aminoglycoside resistance are not only clinical problems but also challenges in research settings where these antibiotics are used as selective agents. nih.govresearchgate.net Understanding and mitigating the mechanisms of resistance is essential for maintaining the utility of aminoglycosides in the laboratory.

The primary mechanism of aminoglycoside resistance is the enzymatic modification by AMEs. nih.gov Strategies to combat this in a research context include:

Using aminoglycoside derivatives that are less susceptible to AMEs: This is where the insights from SAR studies, including those involving compounds like this compound, become valuable.

Developing and using inhibitors of AMEs: This approach can restore the activity of existing aminoglycosides against resistant strains. mdpi.combohrium.com

Employing alternative selection markers: When possible, using antibiotics with different mechanisms of action can reduce the selective pressure for aminoglycoside resistance.

Implementing good laboratory practices: Preventing the spread of resistant strains through proper aseptic techniques and containment procedures.

By studying the interactions between modified aminoglycosides like this compound and various AMEs, researchers can better predict and potentially overcome resistance issues in their experimental systems.

Q & A

Q. What analytical methods are validated for quantifying 3''-HABA Kanamycin A Sulfate in biological matrices, and how are they optimized?

Reverse-phase HPLC with UV detection (RP-HPLC-UV) is widely used for quantifying Kanamycin Sulfate (KS) in plasma and nanoparticle formulations. Key optimizations include:

  • Column selection : Phenomenex C18 (250 mm × 4.6 mm, 5 µm) provides superior peak resolution and asymmetry compared to other columns like Hypersil C18 or Waters Symmetry C18 .
  • Mobile phase : A mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75 v/v) with 0.5 g/L sodium octanesulfonate enhances peak shape and reduces retention time to ~4.08 minutes for KS .
  • Validation : Linear calibration curves (120–840 µg/mL, R² > 0.9997), intra-/inter-day precision (RSD ≤ 5%), and stability under freeze-thaw cycles ensure reliability .

Q. How should researchers handle and store Kanamycin A Sulfate to maintain stability?

  • Storage : Store at -20°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as degradation (≤5% over three cycles) can affect assay accuracy .
  • Safety : Use PPE (gloves, lab coat, eye protection) due to acute oral toxicity (LD50: 2,000–3,000 mg/kg in rats). Follow OSHA HCS guidelines for disposal and spill management .

Q. What are the standard protocols for assessing encapsulation efficiency of KS in PLGA nanoparticles?

  • Preparation : Use a double-emulsion method with PLGA (50:50, MW 14,500 Da) and cetrimide as a stabilizer.
  • Encapsulation efficiency : Centrifuge nanoparticles at 15,000 rpm for 30 min, then quantify free KS in the supernatant via HPLC. Reported efficiencies range from 74–95% .
  • Drug release : Conduct in vitro studies in PBS (pH 7.4) with zero-order kinetics (R² > 0.99) over 12 days .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic conditions for KS analysis?

  • Taguchi orthogonal array : Identifies critical parameters (e.g., disodium tetraborate concentration, pH) affecting retention time and peak asymmetry. Variables are screened with minimal experimental runs .
  • Central composite design (CCD) : A 2-factor-3-level CCD models interactions between parameters. For example, increasing disodium tetraborate from 10% to 15% reduces retention time by 20% while maintaining resolution .
  • Validation : Polynomial equations (e.g., Y=b0+b1x1+b2x2+b12x1x2Y = b_0 + b_1x_1 + b_2x_2 + b_{12}x_1x_2) predict optimal conditions, verified experimentally .

Q. What discrepancies arise when comparing HPLC-ELSD and HPLC-NQAD for KS quantification, and how are they resolved?

  • HPLC-ELSD : Lower sensitivity (detection limit: 19.4 ng) but cost-effective for routine analysis. Suitable for pharmacopeial compliance .
  • HPLC-NQAD : Higher sensitivity (detection limit: 5 ng) and linearity (R² > 0.999) for trace-level studies but requires specialized equipment .
  • Resolution : Cross-validate methods using spiked plasma samples and prioritize based on study requirements (e.g., pharmacokinetics vs. stability testing) .

Q. How do pharmacokinetic profiles differ between free KS and PLGA nanoparticle formulations in vivo?

  • Free KS : Rapid absorption (Tmax: 0.25 hr) and elimination (t½: 2–3 hr) post-intramuscular injection in rats .
  • PLGA NPs : Sustained release (Tmax: 24 hr) with 80% cumulative release over 12 days. AUC0–24h for NPs is 3× higher than free KS, indicating enhanced bioavailability .
  • Analytical validation : Use TEM for nanoparticle size (<100 nm) and zeta potential (-29 mV) characterization to correlate with PK outcomes .

Data Contradictions and Methodological Considerations

Q. Why do discrepancies occur in reported encapsulation efficiencies of KS in PLGA nanoparticles?

  • Method variability : Centrifugation speed (10,000–20,000 rpm) and washing steps impact free drug removal. Standardize protocols using ultracentrifugation or dialysis .
  • HPLC calibration : Ensure linearity across the expected concentration range (120–840 µg/mL) to avoid underestimation .

Q. How can researchers address conflicting retention times for KS across HPLC studies?

  • Mobile phase pH : Adjusting pH from 2.5 to 4.0 alters ionization, reducing retention time by 15–30%. Buffer molarity (0.05–0.1 M) also modulates separation .
  • Column aging : Replace columns after 500–700 injections to maintain reproducibility, as C18 stationary phases degrade with prolonged use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.